5-(4-Chlorophenyl)-2,4'-bipyridine CAS 1186529-99-6 properties
5-(4-Chlorophenyl)-2,4'-bipyridine CAS 1186529-99-6 properties
Topic: 5-(4-Chlorophenyl)-2,4'-bipyridine (CAS 1186529-99-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists[1]
Structural Integrity, Synthetic Protocols, and Functional Applications[1]
Executive Summary & Chemical Identity
5-(4-Chlorophenyl)-2,4'-bipyridine (CAS 1186529-99-6) is a specialized heteroaryl scaffold utilized primarily in the development of advanced functional materials (OLED host materials, electron transport layers) and as a privileged structure in medicinal chemistry (kinase inhibition).[1] Unlike its chelating isomer 2,2'-bipyridine, the 2,4'-bipyridine core provides a linear, rod-like geometry, making it an ideal bridging ligand for coordination polymers and Metal-Organic Frameworks (MOFs).[1]
This guide delineates the physicochemical profile, optimized synthetic pathways, and handling protocols for this compound, emphasizing the mechanistic rationale behind its production and application.[1]
Physicochemical Profile
The following data aggregates calculated and experimental values typical for this class of halogenated bi-heteroaryl systems.
| Property | Value / Description | Notes |
| CAS Number | 1186529-99-6 | Unique Identifier |
| Molecular Formula | C₁₆H₁₁ClN₂ | |
| Molecular Weight | 266.73 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of conjugated pyridine systems |
| Predicted LogP | 3.8 ± 0.4 | High lipophilicity due to chlorophenyl moiety |
| H-Bond Acceptors | 2 | Pyridine nitrogens (N1, N1') |
| H-Bond Donors | 0 | |
| Topological Polar Surface Area | 25.8 Ų | Indicates good membrane permeability potential |
| Solubility | DMSO, DCM, Chloroform | Sparingly soluble in water/alcohols |
Synthetic Methodology: The Sequential Cross-Coupling Strategy
Direct synthesis of asymmetric bipyridines requires precise regiocontrol.[1] The most robust protocol utilizes a Sequential Suzuki-Miyaura Coupling strategy, exploiting the differential reactivity of halogenated pyridines.[1]
Rationale for Route Selection
We avoid random coupling of pyridine rings.[1] Instead, we utilize 2,5-dibromopyridine as the linchpin.[1]
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Mechanistic Insight : The C2-position of pyridine is significantly more electron-deficient than the C5-position.[1] In Palladium-catalyzed cross-coupling, oxidative addition occurs preferentially at the C2-Br bond over the C5-Br bond.[1] This allows for the selective installation of the 4-pyridyl ring first, leaving the C5-bromide intact for the second coupling with the chlorophenyl group.[1]
Step-by-Step Protocol
Step 1: Synthesis of Intermediate 5-Bromo-2,4'-bipyridine
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Reagents : 2,5-Dibromopyridine (1.0 eq), 4-Pyridylboronic acid (1.05 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 M aq), Toluene/Ethanol (4:1).[1]
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Procedure :
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Workup : Partition between EtOAc/Water. Wash organic layer with brine.[1] Dry over MgSO₄.[1]
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Purification : Flash chromatography (Hexane/EtOAc gradient). Isolate the mono-coupled product.
Step 2: Synthesis of Target 5-(4-Chlorophenyl)-2,4'-bipyridine
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Reagents : 5-Bromo-2,4'-bipyridine (from Step 1), 4-Chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 eq), 1,4-Dioxane.[1]
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Procedure :
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Validation :
Synthetic Workflow Diagram
Caption: Sequential regioselective cross-coupling strategy exploiting electronic differences between C2 and C5 pyridine positions.
Applications & Functional Properties
A. Materials Science (OLEDs)
This molecule serves as a high-triplet-energy host material or Electron Transport Material (ETM).[1]
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Mechanism : The electron-deficient nature of the bipyridine core facilitates electron injection and transport.[1] The 4-chlorophenyl substituent modulates the HOMO/LUMO levels and improves thermal stability (increasing T_g) compared to the unsubstituted bipyridine.[1]
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Design Utility : The 2,4'-linkage breaks the conjugation slightly compared to 4,4', resulting in a wider bandgap (high E_T), which is crucial for preventing reverse energy transfer in blue phosphorescent OLEDs.[1]
B. Coordination Chemistry (MOFs)[1]
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Ligand Geometry : 5-(4-Chlorophenyl)-2,4'-bipyridine acts as a ditopic bridging ligand .[1]
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Binding Mode : Unlike 2,2'-bipyridine (chelating), the nitrogen atoms in the 2,4' isomer are divergently oriented.[1] This geometry favors the formation of infinite coordination networks or discrete metallomacrocycles rather than simple mononuclear complexes.[1]
C. Medicinal Chemistry[1][2][3][4][5]
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Scaffold : The 2,4'-bipyridine motif is a bioisostere for biaryl systems found in kinase inhibitors.[1] The chlorophenyl group provides a hydrophobic anchor point, often targeting the "back pocket" of an enzyme's active site.[1]
Safety & Handling
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Hazards : Classified as Irritant (Skin/Eye/Respiratory).[1]
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Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent slow photo-degradation of the pyridine ring.[1]
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Disposal : Halogenated organic waste.[1] Do not mix with acid streams (potential for pyridine salt formation and exotherms).[1]
References
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Suzuki-Miyaura Coupling Mechanism : Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
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Regioselectivity in Pyridines : Bach, T., & Schroter, S. (2011).[1] Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines. Organic & Biomolecular Chemistry. Link
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Bipyridines in OLEDs : Yook, K. S., & Lee, J. Y. (2012).[1] Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials. Link[1]
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Compound Source Data : PubChem Compound Summary for substituted pyridines. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 1,3-diphenylprop-2-en-1-one derivatives, preparation and uses thereof - Patent US-8058308-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. US11926584B2 - Methods of making bempedoic acid and compositions of the same - Google Patents [patents.google.com]
